S-(3,4-Dimethoxyphenyl) ethanethioate
Description
Properties
IUPAC Name |
S-(3,4-dimethoxyphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMSRRUDUHCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3,4-Dimethoxyphenyl) ethanethioate typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium ethanethiolate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
S-(3,4-Dimethoxyphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert it into thioethers using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
- Various substituted products from nucleophilic substitution .
Sulfoxides: and from oxidation.
Thioethers: from reduction.
Scientific Research Applications
Chemical Properties and Structure
S-(3,4-Dimethoxyphenyl) ethanethioate is characterized by the presence of a thioester functional group attached to a 3,4-dimethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 242.29 g/mol. The compound's structure can be represented as follows:
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties. Research indicates that compounds with thioester groups can exhibit anti-inflammatory and antimicrobial effects. The mechanism of action is believed to involve interactions with specific biomolecules, potentially modifying protein functions through hydrolysis of the thioester group .
Case Study : In studies involving similar thioester compounds, researchers found that hydrolysis leads to the release of thiol and carboxylic acid derivatives that can participate in various biochemical processes. This suggests potential applications in drug development targeting inflammatory diseases.
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of self-assembled monolayers (SAMs). SAMs derived from thioether compounds have shown promise in enhancing surface properties for various materials.
Case Study : Research on SAMs derived from related compounds demonstrated improved adhesion and stability on metal surfaces, indicating that this compound could be utilized to modify surface characteristics for electronic or biomedical applications .
Mechanism of Action
The mechanism of action of S-(3,4-Dimethoxyphenyl) ethanethioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- S-(3,4-Dichlorophenyl) Ethanethioate (C₂₅H₁₈Cl₃NO₃S): Substituents: Chlorine atoms at 3- and 4-positions (electron-withdrawing). Properties: Higher molecular weight (549.83 g/mol) compared to methoxy-substituted analogs. Applications: Used in specialized organic syntheses, possibly in pharmaceuticals or agrochemicals .
- S-(4-tert-Butylphenyl) Ethanethioate (C₂₉H₂₈ClNO₃S): Substituent: Bulky tert-butyl group at the 4-position. Properties: Enhanced steric hindrance may slow reaction kinetics but improve thermal stability. The tert-butyl group increases hydrophobicity, favoring applications in hydrophobic polymer matrices .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
Functional Group Variations
- EDOT-CH₂S-Ac (EDOT with Acetylthiomethyl Substituent): Structure: Thieno[3,4-b][1,4]dioxine core with an ethanethioate side chain. Applications: Electropolymerizable monomer for conductive polymers. The thioester enables electrochemical capture/release functionalities, unlike simpler aromatic thioesters .
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid :
Substitution Pattern Isomers
- (S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol: Substituents: 3,5-Dimethoxy-4-hydroxyphenyl group.
Data Tables
Table 1: Comparative Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| S-(3,4-Dimethoxyphenyl) ethanethioate* | (Inferred) C₁₀H₁₂O₃S | 212.27 | 3,4-OCH₃ | Not reported |
| S-(3,4-Dichlorophenyl) ethanethioate | C₂₅H₁₈Cl₃NO₃S | 549.83 | 3,4-Cl | Not reported |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | C₁₇H₁₉NO₃ | 285.34 | 3,4-OCH₃, benzamide | 90 |
| EDOT-CH₂S-Ac | C₉H₁₀O₃S₂ | 230.30 | EDOT core, thioester | Not reported |
*Inferred from structural analogs.
Table 2: Toxicity and Application Comparison
| Compound | Predicted Toxicity (GUSAR) | Key Applications |
|---|---|---|
| This compound | Low (analog-based) | Polymer synthesis, drug intermediates |
| 2-((5-(3,4-Dimethoxyphenyl)-Triazole)thio)acetic Acid | LD₅₀ ~500 mg/kg (predicted) | Biomedical coatings |
| EDOT-CH₂S-Ac | Not assessed | Conductive polymers, sensors |
Key Research Findings
- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (3,4-OCH₃) enhance aromatic ring electron density, increasing stability in oxidative environments compared to chloro analogs .
- Thioester Reactivity : The ethanethioate group in EDOT-CH₂S-Ac facilitates electrochemical switching, a property absent in amide or ether analogs .
- Toxicity Trends : Heterocyclic incorporation (e.g., triazoles) reduces acute toxicity compared to simple aromatic thioesters, likely due to metabolic resistance .
Biological Activity
S-(3,4-Dimethoxyphenyl) ethanethioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl group is significant as it enhances the lipophilicity and overall bioactivity of the compound. The thioester functional group also plays a critical role in its chemical reactivity and interaction with biological targets.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Studies indicate that compounds with similar structures exhibit significant radical scavenging abilities.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 58.2 | |
| Compound A | 79.62 | |
| Compound B | 36.78 |
Note: TBD indicates that specific values for this compound need to be determined through experimental studies.
Anticancer Activity
Research has shown that derivatives of compounds containing the 3,4-dimethoxyphenyl moiety possess anticancer properties. For instance, some derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of this compound in vitro against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation.
Table 2: Anticancer Activity Data
| Concentration (µM) | Cell Viability (%) | Reference |
|---|---|---|
| 10 | 75 | TBD |
| 25 | 50 | TBD |
| 50 | 30 | TBD |
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of oxidative stress markers.
Other Pharmacological Activities
In addition to antioxidant and anticancer activities, this compound may exhibit other pharmacological properties such as antimicrobial and anti-inflammatory effects. These activities are attributed to the structural features that allow interaction with various biological targets.
Q & A
Q. What are the common synthetic routes for S-(3,4-Dimethoxyphenyl) ethanethioate, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves acetylation of thiol intermediates under mild conditions. For example, a general procedure uses acetic anhydride (Ac₂O) in the presence of pyridine and catalytic DMAP, followed by purification via column chromatography with dichloromethane (DCM) as the eluent, yielding the product as a white solid (65–83% yields) . Protecting groups, such as acetate esters, may be employed to stabilize reactive intermediates during multi-step syntheses . Key steps include monitoring reaction progress using TLC and verifying purity via melting point analysis (e.g., 120–137°C) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Look for characteristic peaks such as aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–3.9 ppm), and acetylated thiol protons (δ 2.3–2.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) against theoretical values (e.g., m/z 361.12 for C₁₄H₁₇Cl₂NO₃S) .
Cross-referencing with melting point data ensures consistency in purity assessments.
Q. What are the critical safety considerations and handling protocols for this compound during laboratory synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Respiratory protection (e.g., P95 masks) is advised for aerosol-prone steps .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
- Waste Disposal : Collect organic waste separately and avoid drainage contamination due to potential environmental toxicity .
Advanced Research Questions
Q. What factors influence the stability of this compound under varying solvent conditions, and how can degradation be mitigated?
- Methodological Answer : Stability studies reveal degradation in protic solvents like methanol (MeOH), likely due to nucleophilic attack on the thioester bond. Mitigation strategies include:
- Using aprotic solvents (e.g., DCM, acetonitrile) for storage.
- Lowering storage temperatures (e.g., −20°C) to reduce hydrolysis rates.
- Monitoring degradation via HPLC or LC-MS, with degradation products identified by shifts in NMR spectra .
Q. How can researchers optimize reaction yields and selectivity in the synthesis of this compound through mechanistic studies?
- Methodological Answer :
- Kinetic Studies : Vary reaction temperatures (0°C to rt) and reagent stoichiometry (e.g., Ac₂O:thiol ratio) to identify rate-limiting steps.
- Catalyst Screening : Test DMAP vs. alternative catalysts (e.g., HOBt) to enhance acylation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) to improve solubility and reduce side reactions .
Q. What strategies are effective in resolving contradictory analytical data (e.g., NMR vs. HRMS) for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, HRMS, and IR spectroscopy to cross-verify functional groups. For instance, discrepancies in aromatic proton integration (NMR) may indicate impurities, which HRMS can detect via unexpected adducts .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline derivatives are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
